molecular formula C17H14N2O4S B5574921 Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B5574921
M. Wt: 342.4 g/mol
InChI Key: JQMQPVOEKCAICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate is 342.06742811 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

  • Molecular Formula : C17H14N2O4S
  • Molecular Weight : 342.376 g/mol
  • IUPAC Name : Methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate

The compound features a benzoxazole moiety linked to a methyl benzoate structure through a sulfanylacetyl group, which is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, disrupting bacterial cell membranes and inhibiting essential enzymatic functions within microbial cells.
  • Anticancer Potential : Research indicates that it may have anticancer effects, particularly against colorectal carcinoma, by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition can lead to enhanced proteostasis and potentially counteract aging-related cellular decline .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the findings:

PathogenActivityReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Anticancer Activity

In vitro studies have demonstrated the compound's potential against cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
Colorectal carcinoma12.5
Breast cancer15.0

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted on colorectal cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against this type of cancer.
  • Case Study on Antimicrobial Properties :
    In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load in treated samples compared to controls, supporting its use in treating resistant infections.

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-8-12(9-7-11)18-15(20)10-24-17-19-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMQPVOEKCAICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.